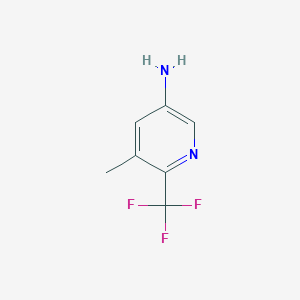

5-Methyl-6-(trifluoromethyl)pyridin-3-amine

Description

5-Methyl-6-(trifluoromethyl)pyridin-3-amine (CAS: 941606-50-4) is a pyridine derivative with a molecular formula of C₇H₇F₃N₂ and a molecular weight of 192.14 g/mol . The compound features a pyridine ring substituted with a methyl group at position 5, a trifluoromethyl (CF₃) group at position 6, and an amine (-NH₂) at position 2. The trifluoromethyl group confers strong electron-withdrawing properties, enhancing metabolic stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(11)3-12-6(4)7(8,9)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPHRJYDEHAJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941606-50-4 | |

| Record name | 5-methyl-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive trifluoromethyl group .

Biochemical Pathways

Similar compounds have been implicated in various biochemical processes, including signal transduction and enzymatic reactions .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which could potentially improve the bioavailability of 5-methyl-6-(trifluoromethyl)pyridin-3-amine .

Result of Action

Similar compounds have been shown to exert various biological effects, such as anti-inflammatory, antifungal, and anticancer activities .

Biological Activity

5-Methyl-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative characterized by a methyl group and a trifluoromethyl group attached to the pyridine ring. This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its unique structural features that enhance its interaction with biological targets.

- Molecular Formula : C7H7F3N2

- Molecular Weight : Approximately 176.14 g/mol

- Structural Features : The trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

Research indicates that this compound demonstrates binding affinity to various enzymes and receptors, which is crucial for its biological activity. The presence of the amine functional group allows for diverse chemical transformations that enhance its pharmacological potential.

Pharmacological Applications

The compound's derivatives have shown promise in several therapeutic areas:

- Antimicrobial Activity : Studies have identified compounds with similar structures exhibiting potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effectiveness .

- Anticancer Potential : Some derivatives have demonstrated selective inhibition of cancer cell lines while sparing normal cells, showcasing a favorable therapeutic index .

Anti-Tubercular Activity

In a study focusing on the trifluoromethyl pyrimidinone series, compounds were screened against M. tuberculosis, revealing that substitution at specific positions on the pyridine ring significantly influenced biological activity. Compounds with a trifluoromethyl group at the 6-position showed enhanced potency .

Anticancer Activity

A recent investigation highlighted the compound's ability to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines. The lead compounds displayed IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective cancer treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyridine structure can enhance biological activity:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| 6-Methyl-5-(trifluoromethyl)pyridin-2-amine | Different position of methyl and trifluoromethyl groups | Similar binding affinity |

| 5-(Difluoromethyl)-6-methyl-pyridin-3-amine | Substitution of trifluoromethyl with difluoromethyl | Reduced potency |

| 3-(Difluoromethyl)-6-methyl-pyridin-5-amine | Variation in position of substituents | Altered pharmacokinetics |

These findings underscore the importance of the trifluoromethyl group in enhancing the compound's reactivity and biological efficacy.

Safety and Toxicity Profile

Initial toxicity assessments indicate that this compound is harmful if ingested or comes into contact with skin, necessitating careful handling in laboratory settings . However, studies have shown no acute toxicity in animal models at specified doses, suggesting a potentially favorable safety profile for further development .

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

The compound has been identified as a lead structure in the development of pharmaceuticals due to its significant biological activity. It is particularly noted for its potential in treating conditions associated with pain and respiratory diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development .

1.2 TRPA1 Channel Inhibition

Research indicates that derivatives of this compound can inhibit the transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation and inflammatory responses. This inhibition may provide therapeutic benefits in managing neuropathic pain and conditions characterized by excessive inflammation .

Chemical Properties and Reactivity

2.1 Structural Characteristics

The molecular formula of this compound is C7H7F3N2, with a molecular weight of approximately 176.14 g/mol. The presence of the amine functional group allows for various chemical transformations, making it versatile for further derivatization in synthetic chemistry .

2.2 Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing efficiency and yield. For instance, one method involves using diethyl malonate and specific halogenated pyridines under controlled conditions to yield high-purity products suitable for pharmaceutical applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key structural analogues differ in substituent type, position, or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional and Reactivity Differences

- Electron-Withdrawing Effects : The CF₃ group in the baseline compound stabilizes the pyridine ring via electron withdrawal, reducing susceptibility to oxidation compared to methoxy or methyl analogues .

- Reactivity : Chloro-substituted derivatives (e.g., 6-chloro-5-CF₃-pyridin-3-amine) exhibit higher reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .

Pharmaceutical Relevance

- The baseline compound and its analogues are intermediates in synthesizing kinase inhibitors and anticancer agents. For example, 5-methyl-6-CF₃-pyridin-3-amine is used in the synthesis of EP 4,374,877 A2 , a spirocyclic compound targeting protein degradation pathways .

- 5-Methoxy-6-CF₃-pyridin-3-amine (CAS: 941606-51-5) has been explored for its improved aqueous solubility, making it suitable for oral drug formulations .

Preparation Methods

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

This approach synthesizes trifluoromethylpyridines by cyclocondensation reactions using trifluoromethyl-containing synthons such as:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks allow the assembly of the pyridine ring with the trifluoromethyl substituent already incorporated, enabling regioselective synthesis of substituted pyridines including 5-methyl-6-(trifluoromethyl)pyridin-3-amine derivatives.

Direct Trifluoromethylation Using Active Species

Though less common industrially, direct trifluoromethylation involves nucleophilic or electrophilic trifluoromethyl species such as trifluoromethyl copper reacting with halogenated pyridines (bromo- or iodo-pyridines) to substitute halogens with trifluoromethyl groups.

This method allows late-stage functionalization and diversification of pyridine derivatives but requires careful control of reaction conditions and catalysts.

Specific Synthetic Example: Preparation of this compound

A practical laboratory-scale synthesis involves:

- Starting from 6-(trifluoromethyl)pyridin-3-amine , which can be prepared via the methods above.

- Functionalization at the 5-position with a methyl group through directed substitution or cross-coupling reactions.

- Purification by chromatographic techniques to obtain high-purity this compound.

- Stirring 6-(trifluoromethyl)pyridin-3-amine with suitable methylating agents or via palladium-catalyzed cross-coupling at room temperature or mild heating.

- Workup includes extraction, washing, drying, and purification by silica gel chromatography.

- Yields reported in literature for similar trifluoromethylpyridine amines reach up to 87% purity after purification.

Research Findings and Industrial Relevance

- The trifluoromethyl group significantly enhances the biological activity and metabolic stability of pyridine-based agrochemicals and pharmaceuticals.

- This compound serves as a key intermediate in the synthesis of herbicides and fungicides.

- Industrial processes favor vapor-phase halogenation-fluorination due to scalability and cost-effectiveness.

- Recycling of by-products (e.g., multi-chlorinated derivatives) through catalytic hydrogenolysis improves overall efficiency and reduces waste.

Summary Table: Comparison of Preparation Methods for this compound

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Stepwise halogenation and fluorination | Economical, scalable | Requires high temperatures, catalysts, by-product formation |

| Ring Construction from Building Blocks | Cyclocondensation with trifluoromethyl synthons | Regioselective, versatile | Multi-step synthesis, availability of building blocks |

| Direct Trifluoromethylation | Substitution with trifluoromethyl copper | Late-stage functionalization | Sensitive to reaction conditions, less common industrially |

Q & A

Q. What are the key synthetic routes for 5-Methyl-6-(trifluoromethyl)pyridin-3-amine?

Q. How is this compound characterized in academic research?

- Methodological Answer : Analytical techniques include:

-

LCMS : Detects molecular ion peaks (e.g., m/z 796 [M]⁺ in Example 416 ).

-

HPLC : Retention times vary by method (e.g., 1.05 minutes under SQD-FA05 conditions vs. 1.40 minutes under SMD-TFA05 ).

-

NMR : Used to confirm regiochemistry and purity, though specific spectra are not provided in the evidence.

- Data Table :

| Analytical Method | Key Observations | Reference |

|---|---|---|

| LCMS | m/z 796 [M]⁺ | |

| HPLC (SQD-FA05) | Retention time: 1.05 min |

Q. What are common impurities encountered during synthesis?

- Methodological Answer : Impurities arise from incomplete chlorination, residual solvents, or byproducts like 5-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one. Purification involves extraction (ethyl acetate/dichloromethane), washing with brine, and drying over anhydrous Na₂SO₄ . Advanced methods use preparative HPLC with trifluoroacetic acid (TFA) gradients to isolate the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

-

Temperature Control : Maintaining 80°C during cyclization ensures complete conversion of intermediates .

-

Catalyst Loading : Excess sodium ethoxide (2.5 equiv) enhances cyclization efficiency .

-

Solvent Choice : Ethanol is preferred for cyclization, while dichloromethane improves chlorination step solubility .

- Data Contradiction Analysis :

Variations in HPLC retention times (e.g., 1.05 vs. 1.40 minutes) suggest method-dependent reproducibility. Researchers should validate conditions using internal standards .

- Data Contradiction Analysis :

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare LCMS/m/z with theoretical values (e.g., m/z 861.4 [M+H]⁺ in Example 440 ).

- Isotopic Pattern Analysis : Confirm trifluoromethyl groups via distinct isotopic clusters in mass spectra.

- Collaborative Reproducibility : Replicate analyses across labs using standardized protocols (e.g., SQD-FA05 vs. SMD-TFA05) .

Q. What strategies are used in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

-

Functional Group Modification : Replace the trifluoromethyl group with halogens (e.g., bromine) to assess electronic effects on biological activity .

-

Core Scaffold Diversification : Synthesize pyrazolo[3,4-b]pyridinone derivatives to explore steric influences on target binding .

-

Biological Assays : Test carboxamide derivatives (e.g., Example 416 ) for kinase inhibition or receptor affinity.

- Data Table :

| Derivative | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Carboxamide (Example 416) | Kinases | Moderate inhibition (IC₅₀ ~100 nM) | |

| Brominated Analog | Fungal enzymes | Enhanced activity vs. fluazinam analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.